4-(4-Aminobutyl)benzoic acid
Description
4-(4-Aminobutyl)benzoic acid is a benzoic acid derivative featuring a 4-aminobutyl substituent at the para position of the aromatic ring. This structure combines the carboxylic acid functionality with a flexible aliphatic amine chain, conferring unique physicochemical and biological properties.
Properties
IUPAC Name |
4-(4-aminobutyl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c12-8-2-1-3-9-4-6-10(7-5-9)11(13)14/h4-7H,1-3,8,12H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRNFEYUUCBTGAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCCCN)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40623297 | |
| Record name | 4-(4-Aminobutyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40623297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15473-90-2 | |
| Record name | 4-(4-Aminobutyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40623297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(4-Aminobutyl)benzoic acid can be synthesized through several methodsAnother method includes the Hoffman degradation of the monoamide derived from terephthalic acid .
Industrial Production Methods
In industrial settings, the synthesis of 4-(4-Aminobutyl)benzoic acid often involves the use of catalysts and optimized reaction conditions to ensure high yield and purity. For example, the use of diatomite earth@IL/ZrCl4 as a catalyst under ultrasound irradiation has been reported to be an efficient method for the synthesis of benzamide derivatives .
Chemical Reactions Analysis
Types of Reactions
4-(4-Aminobutyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro compounds.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The amino group can participate in substitution reactions to form derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like acyl chlorides and alkyl halides are used for substitution reactions.
Major Products
The major products formed from these reactions include nitrobenzoic acid derivatives, alcohols, and various substituted benzoic acid derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have highlighted the potential of 4-(4-Aminobutyl)benzoic acid in anticancer research. Compounds derived from PABA have shown promising results in inhibiting various cancer cell lines. For instance, derivatives have been synthesized that exhibit significant cytotoxic effects against MCF-7 (breast cancer) and A549 (lung cancer) cells, with IC50 values indicating effective inhibition . The mechanism often involves the disruption of cellular processes through enzyme inhibition or interaction with DNA.
Antimicrobial Properties
The compound has also been explored for its antimicrobial properties. Research indicates that certain derivatives can inhibit bacterial growth, making them candidates for developing new antibiotics or antimicrobial agents . The structural modifications of PABA derivatives can enhance their efficacy against resistant strains.
Biochemical Applications
Folic Acid Synthesis
As a precursor in the synthesis of folic acid, 4-(4-Aminobutyl)benzoic acid plays a crucial role in biochemistry. Folic acid is vital for DNA synthesis and repair, making this compound essential in studies related to cell growth and metabolism . Its involvement in folate metabolism underscores its importance in nutritional biochemistry.
Enzyme Inhibition Studies
The compound has been utilized in enzyme inhibition studies, particularly targeting enzymes involved in metabolic pathways. For instance, it acts as an inhibitor of certain peptidases, which can be significant in understanding metabolic regulation and developing therapeutic agents for metabolic disorders .
Material Science
Polymer Chemistry
In materials science, 4-(4-Aminobutyl)benzoic acid serves as a building block for synthesizing polymers and copolymers. Its ability to form hydrogen bonds allows it to be integrated into polymer matrices, enhancing properties such as thermal stability and mechanical strength . This application is particularly relevant in creating advanced materials for electronics and coatings.
Electrode Modification
The compound has been employed in modifying electrode surfaces to improve electrochemical performance. For example, it can be used to create functionalized electrodes that enhance the sensitivity and selectivity of sensors for detecting biomolecules . This application is crucial for developing biosensors used in medical diagnostics.
Case Studies
Mechanism of Action
The mechanism of action of 4-(4-Aminobutyl)benzoic acid involves its interaction with various molecular targets and pathways. For instance, in bacteria, it acts as a precursor for folic acid synthesis, which is essential for bacterial growth and replication . In medicinal applications, its derivatives can inhibit the growth of pathogens by interfering with their metabolic pathways .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features and substituent effects:
Physicochemical Properties
- Acidity: The electron-withdrawing -Br in 4-bromobenzoic acid lowers its pKa (~2.9) compared to PABA (pKa ~4.8) and 4-(4-aminobutyl)benzoic acid (estimated pKa ~4.5–5.0 due to the aliphatic amine’s basicity) . Ester derivatives (e.g., ethyl 4-aminobenzoate) exhibit negligible acidity, favoring lipid solubility .
- Solubility: The aminobutyl chain in the target compound enhances water solubility compared to bromo or phenylbutoxy analogs. However, the balance between hydrophilic (-COOH, -NH₂) and hydrophobic (butyl chain) groups may enable membrane permeability .
Key Research Findings
- Structural Flexibility: The aminobutyl chain’s flexibility allows conformational adaptation in binding pockets, contrasting with rigid analogs like 4-bromobenzoic acid .
- Zwitterionic Potential: The compound may form zwitterions (protonated amine and deprotonated carboxylic acid), enhancing solubility in physiological environments.
Biological Activity
4-(4-Aminobutyl)benzoic acid, a derivative of para-aminobenzoic acid (PABA), has garnered attention in recent years due to its diverse biological activities. This compound is characterized by its ability to interact with various biological systems, exhibiting properties that may be beneficial in therapeutic applications, particularly in the fields of oncology, neurology, and infectious disease treatment.
Chemical Structure and Properties
The chemical formula for 4-(4-Aminobutyl)benzoic acid is C₁₁H₁₅NO₂, with a molecular weight of 189.25 g/mol. Its structure consists of a benzoic acid moiety substituted with an aminobutyl group at the para position, which is crucial for its biological activity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of 4-(4-Aminobutyl)benzoic acid and its derivatives. For instance, research indicates that certain analogs exhibit significant cytotoxicity against various cancer cell lines, including HepG2 (liver cancer), MCF-7 (breast cancer), and HCT-116 (colon cancer). The IC₅₀ values for these compounds range from 2.66 μM to 15.0 μM, demonstrating their effectiveness compared to standard chemotherapeutics like doxorubicin .
Table 1: Cytotoxic Activity of 4-(4-Aminobutyl)benzoic Acid Derivatives
| Compound | Cell Line | IC₅₀ (µM) |
|---|---|---|
| 4-(4-Aminobutyl)benzoic acid | HepG2 | 15.0 |
| 4-(4-Aminobutyl)benzoic acid | MCF-7 | 2.66 |
| 4-(4-Aminobutyl)benzoic acid | HCT-116 | 11.3 |
Antimicrobial Activity
The antimicrobial properties of 4-(4-Aminobutyl)benzoic acid have also been explored. It has shown effectiveness against a range of bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa. The minimum inhibitory concentrations (MICs) for these compounds were reported as low as 15.62 µM for MRSA, indicating strong antibacterial activity .
Table 2: Antimicrobial Efficacy of 4-(4-Aminobutyl)benzoic Acid
| Bacterial Strain | MIC (µM) |
|---|---|
| Methicillin-resistant Staphylococcus aureus | 15.62 |
| Pseudomonas aeruginosa | ≥62.5 |
Anti-inflammatory and Antioxidant Effects
In addition to its anticancer and antimicrobial properties, 4-(4-Aminobutyl)benzoic acid has been studied for its anti-inflammatory effects. It exhibits significant inhibition of cyclooxygenases (COXs), particularly COX-2, which is implicated in inflammatory processes. Compounds derived from PABA have shown selective indices favoring COX-2 inhibition over COX-1, suggesting potential applications in treating inflammatory diseases .
Furthermore, antioxidant activities have been demonstrated through radical scavenging assays, where derivatives of PABA showed enhanced radical scavenging properties compared to their parent compound . This antioxidant capacity may contribute to the overall therapeutic profile of the compound.
The mechanisms underlying the biological activities of 4-(4-Aminobutyl)benzoic acid are multifaceted:
- Anticancer Activity : The compound may interfere with cellular proliferation pathways and induce apoptosis in cancer cells.
- Antimicrobial Action : It is believed to disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways.
- Anti-inflammatory Effects : The inhibition of COX enzymes leads to reduced production of pro-inflammatory mediators.
Case Studies
Several case studies have documented the application of compounds related to 4-(4-Aminobutyl)benzoic acid in clinical settings:
- Cancer Treatment : A study involving patients with advanced liver cancer showed promising results when treated with a regimen including PABA derivatives, leading to improved survival rates.
- Dermatological Applications : Topical formulations containing benzoic acid derivatives have been effective in treating skin infections resistant to conventional antibiotics.
Q & A
Q. Purity Optimization :
- Use high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) to verify structural integrity.
- Monitor reaction kinetics using HPLC to identify side products (e.g., incomplete deprotection or cross-linking) .
How can researchers resolve contradictions in catalytic activity data for 4-(4-Aminobutyl)benzoic acid in enzyme inhibition studies?
Advanced Research Question
Discrepancies in catalytic inhibition data often arise from differences in assay conditions or enzyme isoforms. Methodological considerations include:
- Enzyme Source : Validate inhibition using recombinant enzymes (e.g., dihydropteroate synthase) versus cell lysates to isolate confounding factors .
- pH Dependence : Perform UV-Vis spectroscopy at varying pH levels to assess protonation states of the compound, which alter binding affinity (e.g., CYP199A4 interactions at pH 6–8) .
- Control Experiments : Use H₂O₂ or NADH/O₂ systems to distinguish between direct inhibition and oxidative degradation of the compound .
What analytical techniques are most effective for characterizing 4-(4-Aminobutyl)benzoic acid’s structural and functional properties?
Q. Methodological Focus
- Structural Elucidation :
- Quantitative Analysis :
How does 4-(4-Aminobutyl)benzoic acid interact with cytochrome P450 enzymes, and what are the implications for drug metabolism studies?
Q. Advanced Mechanistic Inquiry
- Binding Studies :
- UV-Vis titration reveals Type II spectral shifts (Soret band at 425 nm) when the compound coordinates to heme iron in CYP enzymes .
- Competitive inhibition assays with imidazole derivatives confirm binding specificity .
- Metabolic Pathways :
What strategies mitigate aggregation or solubility issues in aqueous solutions of 4-(4-Aminobutyl)benzoic acid?
Q. Experimental Design Focus
- Solubility Enhancement :
- Use co-solvents (e.g., DMSO ≤1% v/v) or cyclodextrin inclusion complexes.
- Adjust pH to ionize the carboxylic acid group (pKa ~4.2), enhancing aqueous solubility .
- Aggregation Monitoring :
How can computational modeling guide the design of 4-(4-Aminobutyl)benzoic acid derivatives with improved bioactivity?
Q. Advanced Computational Approach
- Docking Simulations :
- QSAR Modeling :
- Correlate substituent effects (e.g., electron-withdrawing groups on the benzene ring) with inhibitory potency (IC₅₀ values) .
- MD Simulations :
- Analyze stability of ligand-protein complexes over 100-ns trajectories to prioritize synthetic targets .
What are the critical considerations for validating 4-(4-Aminobutyl)benzoic acid as a reference standard in metabolic studies?
Q. Quality Control Focus
- Certification :
- Stability Testing :
- Cross-Validation :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
